molecular formula C16H18N2O4S B4443336 N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4443336
M. Wt: 334.4 g/mol
InChI Key: JHZHSJINOJCYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide” is a chemical compound. Based on its nomenclature, it likely contains a benzamide group, which is a common moiety in pharmaceutical drugs . It also contains a methoxy group and a methylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The synthesis could involve the reaction of a suitable amine with a sulfonyl chloride to introduce the methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR and mass spectrometry . These techniques can provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, and stability would depend on the specific structure of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve exploring the potential uses of this compound, optimizing its synthesis, and studying its properties in more detail .

Properties

IUPAC Name

3-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-15-8-6-12(7-9-15)11-17-16(19)13-4-3-5-14(10-13)18-23(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZHSJINOJCYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)-3-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.